aminedihydrochloride](/img/structure/B13580530.png)
[2-(Diethylamino)ethyl](methyl)aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethylaminedihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a methylamine group. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylaminedihydrochloride typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethylaminedihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to increase the reaction rate. The product is then purified through distillation or crystallization to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Diethylamino)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of polymers and as a reagent in various organic reactions.
Biology
In biological research, this compound is used to study the effects of amines on cellular processes. It can act as a model compound to understand the behavior of similar amines in biological systems.
Medicine
In the medical field, 2-(Diethylamino)ethylaminedihydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific pathways involving amines.
Industry
Industrially, this compound is used in the production of surfactants, emulsifiers, and other chemical products. Its unique properties make it suitable for various applications in manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethylaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in signaling pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethanethiol
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethylaminedihydrochloride has unique properties due to the presence of both diethylamino and methylamine groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Eigenschaften
Molekularformel |
C7H20Cl2N2 |
|---|---|
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
N',N'-diethyl-N-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7-6-8-3;;/h8H,4-7H2,1-3H3;2*1H |
InChI-Schlüssel |
JTQIMZPKJYVVAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


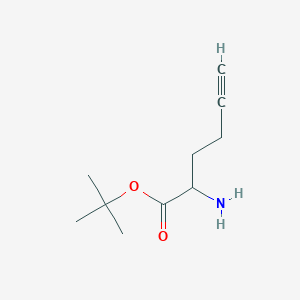
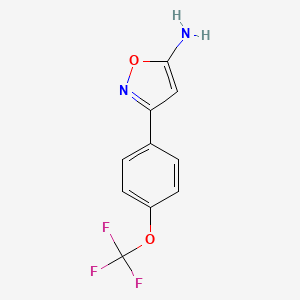
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
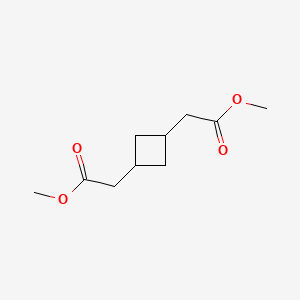
![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)
aminehydrochloride](/img/structure/B13580490.png)
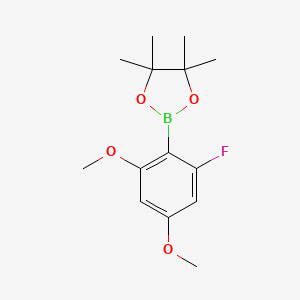
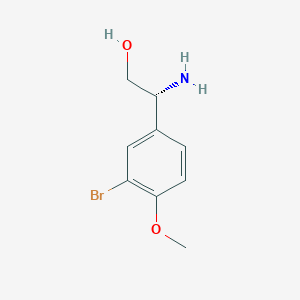
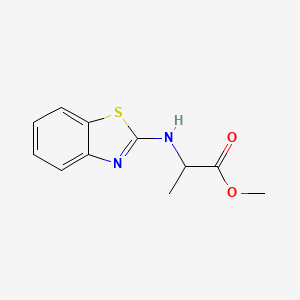
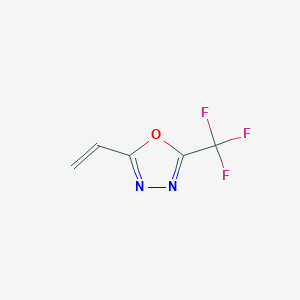
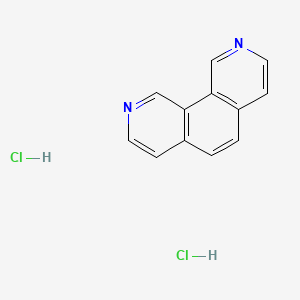
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
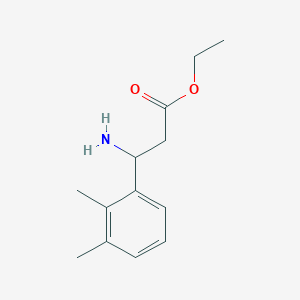
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
